4-Cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-Cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a cyclopropyl group, a methylsulfonyl group, and a trifluoromethyl group, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
4-Cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound’s properties make it useful in the development of agrochemicals and materials with specialized functions.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity. The cyclopropyl and methylsulfonyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
- Methyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
Comparison
Compared to similar compounds, 4-Cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the methylsulfonyl group. This group imparts distinct chemical properties, such as increased polarity and potential for specific interactions with biological targets. The trifluoromethyl group also enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-cyclopropyl-2-methylsulfonyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2S/c1-17(15,16)8-13-6(5-2-3-5)4-7(14-8)9(10,11)12/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJYYFUCRLSWFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169644 |
Source
|
Record name | Pyrimidine, 4-cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901169644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263285-93-3 |
Source
|
Record name | Pyrimidine, 4-cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263285-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901169644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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